molecular formula C10H13ClN2O4 B2869326 H-P-Nitro-D-phe-ome hcl CAS No. 108450-75-5

H-P-Nitro-D-phe-ome hcl

Cat. No.: B2869326
CAS No.: 108450-75-5
M. Wt: 260.67
InChI Key: BTHMRXRBXYHLRA-UHFFFAOYSA-N
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Description

H-P-Nitro-D-phe-ome HCl (chemical name: N-[(4-Nitrophenoxy)carbonyl]-D-phenylalanine methyl ester hydrochloride) is a synthetic chiral compound derived from D-phenylalanine. It features a nitro group (-NO₂) at the para position of the phenyl ring, a methyl ester moiety, and a hydrochloride salt counterion. This compound is primarily utilized in peptide synthesis as a protected amino acid derivative, enabling selective coupling in solid-phase peptide synthesis (SPPS) due to its orthogonally reactive functional groups. Its stability under acidic and basic conditions makes it valuable in combinatorial chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHMRXRBXYHLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-P-Nitro-D-phe-ome hcl typically involves the esterification of D-phenylalanine followed by nitration. The process begins with the protection of the amino group of D-phenylalanine, followed by the esterification of the carboxyl group using methanol and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

H-P-Nitro-D-phe-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-P-Nitro-D-phe-ome hcl is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of H-P-Nitro-D-phe-ome hcl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize H-P-Nitro-D-phe-ome HCl, we compare it with three structurally and functionally related compounds: Fmoc-D-Phe-OH , Boc-L-Phe-OMe , and Cbz-D-Phe-NH₂ . Key parameters include solubility, reactivity, and stability under synthesis conditions.

Structural and Functional Comparison

Parameter This compound Fmoc-D-Phe-OH Boc-L-Phe-OMe Cbz-D-Phe-NH₂
Protecting Groups Nitrophenoxy (NO₂), methyl ester Fmoc (9-fluorenylmethyl) Boc (tert-butyloxycarbonyl) Cbz (benzyloxycarbonyl)
Chirality D-configuration D-configuration L-configuration D-configuration
Solubility (in DMF) High (≥200 mg/mL) Moderate (50–100 mg/mL) High (≥150 mg/mL) Low (20–50 mg/mL)
Deprotection Conditions Acidic (HCl) Basic (piperidine) Acidic (TFA) Hydrogenolysis (H₂/Pd)
Stability Stable in acidic/basic media Base-sensitive Acid-sensitive Redox-sensitive

Reactivity in Peptide Coupling

  • This compound : The nitro group enhances electrophilicity, facilitating rapid coupling with amines under mild conditions (e.g., DIC/HOBt activation). Its methyl ester group prevents racemization during activation .
  • Fmoc-D-Phe-OH : Requires base-labile Fmoc deprotection, limiting compatibility with acid-sensitive linkers.
  • Boc-L-Phe-OMe : Boc deprotection with TFA may degrade acid-labile side chains.
  • Cbz-D-Phe-NH₂: Hydrogenolysis-dependent deprotection restricts use in sulfur-containing peptides.

Biological Activity

H-P-Nitro-D-phe-ome HCl (CAS Number: 108450-75-5) is a derivative of D-phenylalanine, notable for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology.

This compound is synthesized through a multi-step process that typically involves:

  • Protection of the amino group of D-phenylalanine.
  • Esterification of the carboxyl group using methanol and hydrochloric acid.
  • Nitration to introduce the nitro group at the para position of the phenyl ring.

This synthesis results in a compound with a nitro substituent that can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form an amino group, which may participate in various biochemical pathways. Additionally, the ester group can be hydrolyzed to release the active carboxylic acid form, allowing for interactions with enzymes and receptors in biological systems.

Protein Synthesis and Enzyme Activity

This compound is employed in studies involving protein synthesis and enzyme activity. Its structural similarity to amino acids enables it to act as a substrate or inhibitor in various enzymatic reactions. For example, it has been used in research to investigate the mechanisms of enzyme catalysis and protein folding.

Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit neuroprotective properties and influence neurotransmitter systems due to their structural characteristics. Studies have shown potential applications in treating neurological disorders by modulating receptor activities. The nitro group may also enhance the compound's reactivity, making it a candidate for further drug development.

In Vitro Studies

  • Antitumor Activity : A study assessed the cytotoxic effects of various phenylalanine derivatives, including this compound, against cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis through specific signaling pathways, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of phenylalanine derivatives against oxidative stress-induced cell injury. The study found that certain derivatives could significantly reduce cell death in neuronal cell lines, suggesting therapeutic applications for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundNitro-substituted phenylalanineEnzyme activity modulation, potential neuroprotection
H-D-Phe-Ome HClStandard phenylalanineBasic protein synthesis
D-Phenylalanine methyl esterMethylated phenylalanineNeurotransmitter-like effects

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